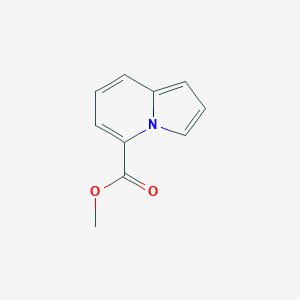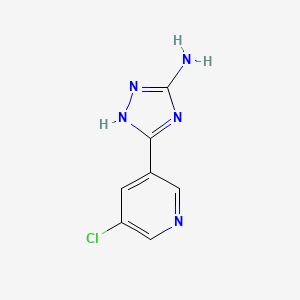
5-Amino-3-(5-chloro-3-pyridyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-(5-chloro-3-pyridyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with an amino group and a chloropyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(5-chloro-3-pyridyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-3-pyridinecarboxylic acid hydrazide with formamide, followed by cyclization to form the triazole ring. The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(5-chloro-3-pyridyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloropyridyl group can be reduced to form the corresponding pyridyl derivative.
Substitution: The chlorine atom in the chloropyridyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Major Products Formed
Oxidation: Nitroso or nitro derivatives of the triazole compound.
Reduction: Pyridyl derivatives with reduced chloropyridyl groups.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-3-(5-chloro-3-pyridyl)-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Agricultural Chemistry: It is studied for its potential use as a pesticide or herbicide due to its ability to interfere with biological processes in pests and weeds.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-Amino-3-(5-chloro-3-pyridyl)-1H-1,2,4-triazole depends on its application:
Biological Targets: In medicinal chemistry, the compound may interact with enzymes or receptors, inhibiting their function and leading to therapeutic effects.
Pathways Involved: The compound may interfere with metabolic pathways, leading to the disruption of cellular processes in target organisms.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-(5-bromo-3-pyridyl)-1H-1,2,4-triazole
- 5-Amino-3-(5-fluoro-3-pyridyl)-1H-1,2,4-triazole
- 5-Amino-3-(5-methyl-3-pyridyl)-1H-1,2,4-triazole
Uniqueness
5-Amino-3-(5-chloro-3-pyridyl)-1H-1,2,4-triazole is unique due to the presence of the chlorine atom in the pyridyl group, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents, potentially leading to different biological activities and applications.
Properties
Molecular Formula |
C7H6ClN5 |
|---|---|
Molecular Weight |
195.61 g/mol |
IUPAC Name |
5-(5-chloropyridin-3-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H6ClN5/c8-5-1-4(2-10-3-5)6-11-7(9)13-12-6/h1-3H,(H3,9,11,12,13) |
InChI Key |
QWTKOWHGKOODIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Cl)C2=NC(=NN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


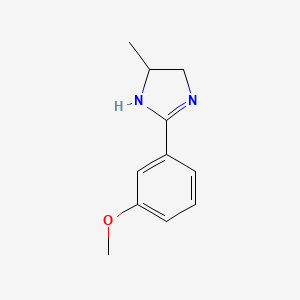
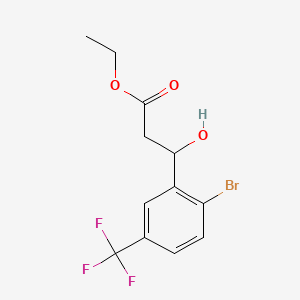
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13664045.png)
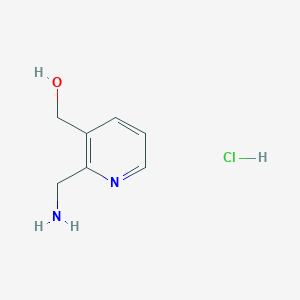
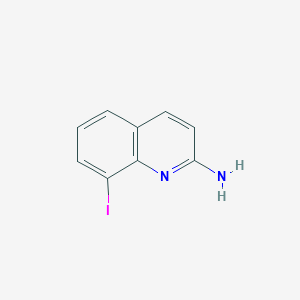
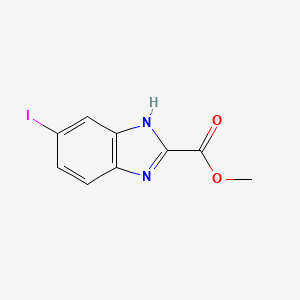
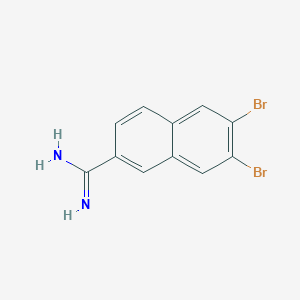
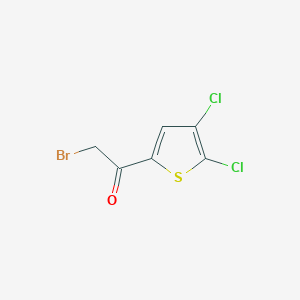
![4-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13664086.png)
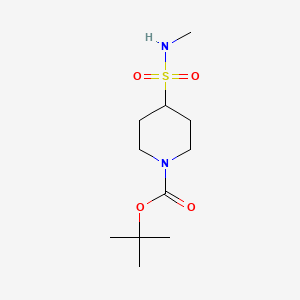
![2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13664097.png)
![6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13664100.png)

